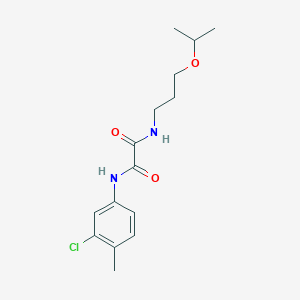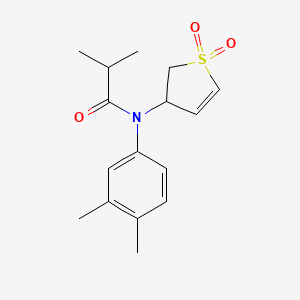![molecular formula C26H23ClN4O B4683884 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4683884.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline
Descripción general
Descripción
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline is a chemical compound that belongs to the quinoline family. It is commonly referred to as CP-724714 and is known for its potential use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline involves the inhibition of several tyrosine kinases, including EGFR. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. CP-724714 has also been shown to inhibit the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, this compound has been studied for its effects on other physiological processes. It has been shown to inhibit the contraction of airway smooth muscle, making it a potential treatment for asthma. CP-724714 has also been shown to inhibit the release of inflammatory cytokines, which are involved in several inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential toxicity, which can affect the results of experiments. Careful consideration should be given to the concentration and duration of exposure to CP-724714 in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline. One direction is the development of more potent and selective inhibitors of tyrosine kinases for use in cancer treatment. Another direction is the investigation of CP-724714's potential use in other physiological processes, such as asthma and inflammatory diseases. Additionally, research on the combination of CP-724714 with other cancer treatments, such as chemotherapy and radiation therapy, may lead to more effective cancer treatments.
Aplicaciones Científicas De Investigación
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(3-pyridinyl)quinoline has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. CP-724714 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-18-7-8-24-22(14-18)23(16-25(29-24)19-4-3-9-28-17-19)26(32)31-12-10-30(11-13-31)21-6-2-5-20(27)15-21/h2-9,14-17H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFSWVHTUSZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-N-methyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4683827.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4683830.png)

![3-[(4-acetylphenyl)amino]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B4683853.png)
![1-methyl-N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4683858.png)

![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-[2-(4-morpholinyl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4683868.png)
![3-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4683874.png)
![methyl [3-(4-ethylphenyl)-4-oxo-2-thioxo-5-(2,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B4683892.png)
![N-allyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4683894.png)
![2-({2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B4683895.png)
![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4683901.png)